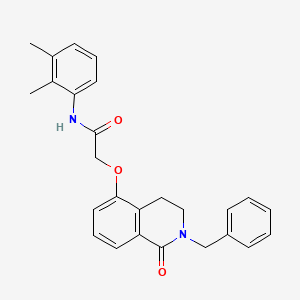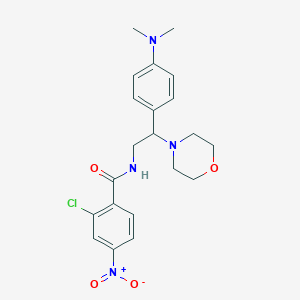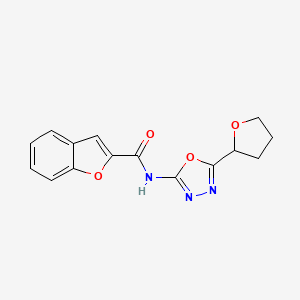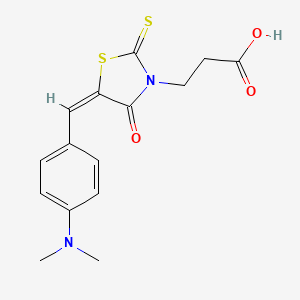![molecular formula C10H12N4O2 B2593487 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 901735-11-3](/img/structure/B2593487.png)
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a synthetic compound with a molecular weight of 288.23 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest in medicinal chemistry . The synthesis process often involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which is part of this compound, is known to be versatile and can link to several metals . The interactions of their coordination compounds in biological systems have been extensively described .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI Code is "1S/C11H11F3N4O2/c1-5-7(3-4-8(19)20)6(2)18-10(15-5)16-9(17-18)11(12,13)14/h1,3-4H2,2H3,(H,19,20)(H,15,16,17)" .Aplicaciones Científicas De Investigación
1. Fungicidal and Herbicidal Activities
Researchers have explored the fungicidal and herbicidal potentials of various derivatives of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid. Some of these derivatives exhibit significant bioactivity in agricultural settings, presenting potential use in crop protection and management (Li De-jiang, 2008; Long De, 2006; Guangfu Yang, Li Xu, A. Lu, 2001).
2. DNA Photocleavage Activity
Several derivatives of this compound have been synthesized and evaluated for their DNA photocleavage activity. These compounds were found to convert supercoiled DNA into an open circular form, suggesting potential applications in molecular biology and therapeutic research (A. Sharma et al., 2015).
3. Antibacterial Properties
Some derivatives of this compound have demonstrated antibacterial properties, exhibiting effectiveness against various bacterial strains. This indicates potential applications in developing new antibacterial agents (Ravi P Kumar et al., 2009; O. Prakash et al., 2004).
4. Synthetic Chemistry Applications
The compound and its derivatives have been used extensively in synthetic chemistry. They have been employed as starting materials or intermediates in the synthesis of various heterocyclic compounds, offering diverse structural and functional possibilities (V. Lipson et al., 2007; R. I. Vas’kevich et al., 2006).
5. Structural and Spectroscopic Characterization
The compound has been a subject of interest in studies involving structural and spectroscopic characterization. Such research aids in understanding the molecular structure and properties, which is crucial for its application in various scientific fields (S. Lahmidi et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to inhibit certain enzymes, suggesting that 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid may also act through enzyme inhibition .
Biochemical Pathways
Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which is part of this compound, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . As such, it is likely that future research will continue to explore the potential applications of this compound and its analogs .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins .
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is not well-established. Similar compounds have been found to interact with DNA .
Propiedades
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-5-7(2)14-10(11-6)12-8(13-14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCSKRCCNGAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)



![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)

![1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate](/img/structure/B2593420.png)





